(2S,4R)-Boc-4-(2-naphthyloxy)pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-Boc-4-(2-naphthyloxy)pyrrolidine-2-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a naphthyloxy group and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-Boc-4-(2-naphthyloxy)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Naphthyloxy Group: The naphthyloxy group is introduced via an etherification reaction, where a naphthol derivative reacts with the pyrrolidine ring.
Protection with Boc Group: The final step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group using a reagent like di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-Boc-4-(2-naphthyloxy)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The naphthyloxy group can be oxidized to form quinones.
Reduction: The pyrrolidine ring can be reduced to form a saturated ring system.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of saturated pyrrolidine derivatives.
Substitution: Formation of the free amine derivative.
Scientific Research Applications
(2S,4R)-Boc-4-(2-naphthyloxy)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,4R)-Boc-4-(2-naphthyloxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The naphthyloxy group may interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-Boc-4-(2-phenoxy)pyrrolidine-2-carboxylic acid: Similar structure but with a phenoxy group instead of a naphthyloxy group.
(2S,4R)-Boc-4-(2-methoxy)pyrrolidine-2-carboxylic acid: Similar structure but with a methoxy group instead of a naphthyloxy group.
(2S,4R)-Boc-4-(2-fluoropyrrolidine-2-carboxylic acid): Similar structure but with a fluorine atom instead of a naphthyloxy group.
Uniqueness
(2S,4R)-Boc-4-(2-naphthyloxy)pyrrolidine-2-carboxylic acid is unique due to the presence of the naphthyloxy group, which provides distinct hydrophobic and aromatic interactions. This can lead to different biological activities and properties compared to similar compounds with other substituents.
Properties
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-2-yloxypyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-20(2,3)26-19(24)21-12-16(11-17(21)18(22)23)25-15-9-8-13-6-4-5-7-14(13)10-15/h4-10,16-17H,11-12H2,1-3H3,(H,22,23)/t16-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZBVLZKNSSONR-SJORKVTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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